2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid
Description
2-[Cyclopropyl({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid is a synthetic amino acid derivative featuring a 9H-fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclopropyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during elongation, enabling controlled deprotection under mild basic conditions . The cyclopropyl moiety introduces steric rigidity and conformational constraints, which can influence peptide backbone geometry and stability. This compound is typically employed in the synthesis of peptides requiring enhanced resistance to enzymatic degradation or specific tertiary structures .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-2-20(21(24)25)23(14-11-12-14)22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25) |
InChI Key |
QIWKGGTXAYQGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Cyclopropylation: The protected amino compound is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Formation of Butanoic Acid:
Industrial Production Methods
Industrial production of 2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis due to its Fmoc-protected amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins for research purposes.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[Cyclopropyl({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid and analogous Fmoc-protected amino acids:
Structural and Functional Analysis
- Cyclopropyl vs. Piperidinyl Groups: The cyclopropyl substituent in the target compound imposes greater steric hindrance and rigidity compared to the piperidinyl group in compound 4 (). Piperidinyl analogs, however, exhibit higher solubility in organic solvents due to their basic nitrogen .
- Cyclopropyl vs. Aromatic Substituents : The 3-fluorophenyl group in enhances hydrophobicity and enables π-stacking interactions, making it suitable for membrane-associated peptides. In contrast, the cyclopropyl group lacks aromaticity but provides steric shielding against proteases .
- Cyclopropyl vs. Alkenyl Groups: The 4-methylpent-4-enoic acid substituent () introduces a reactive alkene, which may participate in click chemistry or Michael additions. However, the cyclopropyl group offers greater chemical inertness and stability under acidic/basic conditions .
Spectroscopic Data
Cyclopropyl protons are expected at δ ~0.5–1.5 ppm, distinct from piperidinyl (δ ~1.4–2.8 ppm) or aromatic (δ ~6.5–7.5 ppm) signals .
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